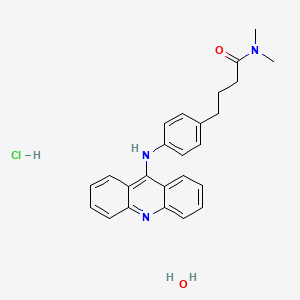
Butyramide, 4-(p-(9-acridinylamino)phenyl)-N,N-dimethyl-, hydrochloride, hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyramide, 4-(p-(9-acridinylamino)phenyl)-N,N-dimethyl-, hydrochloride, hydrate is a complex organic compound with significant applications in scientific research. This compound is known for its unique structure, which includes an acridine moiety, making it a valuable tool in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyramide, 4-(p-(9-acridinylamino)phenyl)-N,N-dimethyl-, hydrochloride, hydrate typically involves multiple steps. The process begins with the preparation of the acridine derivative, followed by the introduction of the butyramide group. The final step involves the addition of the hydrochloride and hydrate components. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for research and application .
Analyse Chemischer Reaktionen
Types of Reactions
Butyramide, 4-(p-(9-acridinylamino)phenyl)-N,N-dimethyl-, hydrochloride, hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pH, and solvent choice, play a critical role in determining the reaction’s outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different acridine derivatives, while reduction can lead to the formation of more stable butyramide compounds .
Wissenschaftliche Forschungsanwendungen
Butyramide, 4-(p-(9-acridinylamino)phenyl)-N,N-dimethyl-, hydrochloride, hydrate has a wide range of applications in scientific research:
Biology: Employed in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Butyramide, 4-(p-(9-acridinylamino)phenyl)-N,N-dimethyl-, hydrochloride, hydrate involves its interaction with specific molecular targets. The acridine moiety intercalates with DNA, disrupting its structure and function. This interaction can inhibit DNA replication and transcription, leading to cell death in cancer cells. Additionally, the compound may interact with various enzymes and proteins, affecting their activity and pathways involved in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amsacrine: Another acridine derivative used in cancer treatment.
DACA (N-[2-(dimethylamino)ethyl]acridines-4-carboxamide): Known for its anticancer properties.
AMCA (methyl N-(4’-(9-acridinylamino)-phenyl) carbamate hydrochloride): Used in biochemical research.
Uniqueness
Butyramide, 4-(p-(9-acridinylamino)phenyl)-N,N-dimethyl-, hydrochloride, hydrate is unique due to its specific structure, which combines the acridine moiety with the butyramide group. This combination enhances its ability to interact with DNA and proteins, making it a valuable tool in various research applications.
Eigenschaften
CAS-Nummer |
73790-23-5 |
|---|---|
Molekularformel |
C25H28ClN3O2 |
Molekulargewicht |
438.0 g/mol |
IUPAC-Name |
4-[4-(acridin-9-ylamino)phenyl]-N,N-dimethylbutanamide;hydrate;hydrochloride |
InChI |
InChI=1S/C25H25N3O.ClH.H2O/c1-28(2)24(29)13-7-8-18-14-16-19(17-15-18)26-25-20-9-3-5-11-22(20)27-23-12-6-4-10-21(23)25;;/h3-6,9-12,14-17H,7-8,13H2,1-2H3,(H,26,27);1H;1H2 |
InChI-Schlüssel |
XWBOVPMLNKKLRC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)CCCC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42.O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,8,8-Trimethylbicyclo[3.2.1]octan-3-one](/img/structure/B14467873.png)

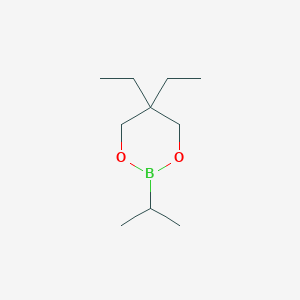
![Benzenesulfonic acid, 5-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)methylamino]phenyl]azo]-2-[2-(4-nitro-2-sulfophenyl)ethenyl]-, disodium salt](/img/structure/B14467881.png)
![Benzenesulfonamide, 4-[(4-pyridinylmethylene)amino]-](/img/structure/B14467884.png)
![(7,13-dimethyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) 3-cyclopentylpropanoate](/img/structure/B14467886.png)
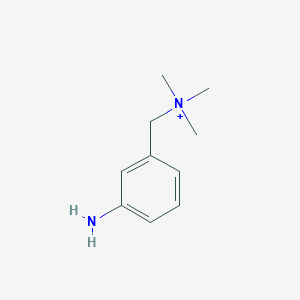
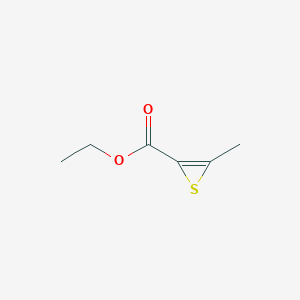
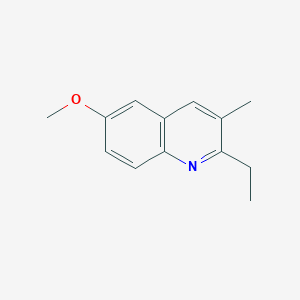
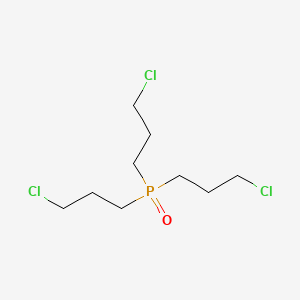

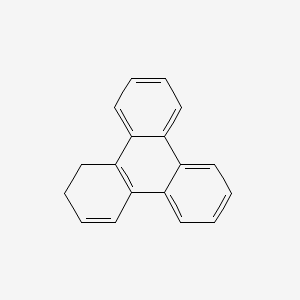
![2,2,4,8,8,10-Hexamethyl-1,5,7,11-tetraoxaspiro[5.5]undecane](/img/structure/B14467916.png)
![2-({2-[(Propan-2-yl)oxy]ethenyl}oxy)propane](/img/structure/B14467924.png)
